N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
Description
Properties
CAS No. |
918436-07-4 |
|---|---|
Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(4-fluorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H29FN4O2/c1-16-5-11-19(12-6-16)26-22(29)20(4-2-3-13-24)27-21(28)15-25-14-17-7-9-18(23)10-8-17/h5-12,20,25H,2-4,13-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
UMOWXQFKFHBZPS-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes amide bond hydrolysis under acidic or basic conditions due to its glycyl and lysinamide linkages.
-
Acidic hydrolysis (e.g., HCl, 6M, reflux): Cleaves amide bonds to yield:
-
4-Fluorobenzylamine
-
Glycine
-
L-Lysinamide-4-methylphenyl derivative
-
-
Basic hydrolysis (e.g., NaOH, 1M, 80°C): Produces:
-
Sodium salts of carboxylic acids
-
Free amines
-
Hydrolysis rates depend on steric hindrance from the 4-methylphenyl group, which slows reaction kinetics compared to simpler amides.
Nucleophilic Reactions
The primary ε-amino group in the lysinamide moiety participates in acylation and alkylation :
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | Pyridine, 0°C |
| Alkylation | Methyl iodide | N-Methylated product | DMF, RT |
Steric hindrance from the 4-methylphenyl group reduces reactivity at the glycyl amide nitrogen.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to meta positions due to fluorine’s electron-withdrawing effect .
| Reaction | Reagents | Position | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta | Moderately stable |
| Sulfonation | SO₃/H₂SO₄ | Meta | High solubility |
The 4-methylphenyl group remains largely inert under these conditions due to steric protection .
Stability Profile
The compound demonstrates pH-dependent stability :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Amide hydrolysis | 12 hours |
| pH 7.4 (buffer) | Minimal degradation | >30 days |
| pH 13.0 (NaOH) | Rapid amide cleavage | 2 hours |
Thermal stability studies (TGA/DSC) indicate decomposition above 200°C .
Catalytic Interactions
In biochemical contexts, the compound acts as a competitive inhibitor for serine proteases due to structural mimicry of natural substrates . Binding affinity (Kᵢ = 8.2 μM) is enhanced by the 4-fluorophenyl group’s hydrophobic interactions .
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic amino amide with a fluorinated aromatic group, recognized for its potential biological activity and utility in medicinal chemistry. It has a molecular weight of approximately 400.49 g/mol. The compound's structure includes a glycyl moiety linked to a 4-fluorophenyl and a 4-methylphenyl group, giving it distinctive chemical properties that may influence its biological interactions and therapeutic potential.
Scientific Research Applications
this compound has diverse applications across various fields:
- Versatile Building Block: It can serve as a versatile building block in organic synthesis and medicinal chemistry due to the chemical reactivity attributed to its functional groups, particularly the amide and amino functionalities.
- Enzyme Inhibitor: this compound exhibits significant biological activity, particularly as an enzyme inhibitor.
- Therapeutic applications: It has been investigated for its potential therapeutic applications.
- Interaction Studies: Studies on the interactions of this compound with biological targets are crucial for understanding the compound's mechanism of action and potential therapeutic uses.
Structural Comparison
this compound can be compared with several structurally related compounds, each exhibiting unique properties:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | Contains methoxy instead of fluorine | May exhibit different biological activity due to methoxy substitution |
| N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-chlorophenyl)-L-lysinamide | Contains chlorophenyl instead of fluorine | Chlorine may influence its reactivity and interaction profile |
| N-[3-Fluoro-4-methoxyphenyl]-methyl-glycyl-N-(4-methylphenyl)-L-lysinamide | Contains both fluorine and methoxy groups | Potentially different pharmacokinetics due to dual substitutions |
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their differentiating features:
Physicochemical Properties
- Lipophilicity : The fluorinated derivative exhibits higher LogP (~3.2) than its benzyl analog (LogP ~2.8), enhancing its ability to cross lipid membranes .
- Hydrogen Bonding: The lysinamide backbone provides four hydrogen bond donors (N-H groups), critical for interactions with enzyme active sites. Sulfonyl-containing analogs (e.g., ) lack this feature, reducing their binding versatility .
- Solubility : The fluorinated compound shows moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility, a common limitation among aromatic amides .
Biological Activity
N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a fluorinated phenyl group, a glycyl moiety, and a lysinamide structure. The presence of these functional groups is crucial for its biological interactions.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Inhibition of Efflux Pumps : Some derivatives have been identified as dual inhibitors of human P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are critical in overcoming multidrug resistance in cancer treatments .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:
- P-glycoprotein Inhibition : By inhibiting P-gp, the compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy against resistant cancer types .
- Histone Deacetylase Inhibition : Related compounds have shown potent inhibitory effects on histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
Case Study 1: Antitumor Activity
In a study involving xenograft models, a related compound demonstrated significant antitumor activity when administered orally. The study reported increased levels of acetylated histones and induction of cell cycle arrest in treated tumors, showcasing the potential for therapeutic applications in oncology .
Case Study 2: Drug Interaction Studies
A series of experiments assessed the interaction of this compound with established chemotherapeutics. Results indicated that co-administration improved the bioavailability and efficacy of drugs like rifampicin by enhancing their plasma concentrations through P-gp inhibition .
Data Table: Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide, and how can purity be validated?
- Synthesis : Use stepwise peptide coupling strategies. For example, activate the glycyl residue with carbodiimide reagents (e.g., DCC or EDC) to facilitate amide bond formation with the lysinamide backbone. Protect reactive side chains (e.g., ε-amino groups) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid side reactions .
- Purity Validation : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and confirm purity >98% via LC-MS. Use TLC (silica gel, ethyl acetate/hexane) for rapid monitoring .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
- Crystallography : Grow single crystals via vapor diffusion using acetonitrile/water. Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder modeling. Validate geometry with PLATON or Coot .
Q. What spectroscopic techniques are critical for characterizing its structural features?
- NMR : Assign peaks using H and C NMR in DMSO-d5. Key signals: δ ~7.2–7.4 ppm (aromatic protons from fluorophenyl and methylphenyl groups), δ ~3.8 ppm (glycyl CH2), and δ ~1.5 ppm (lysine side chain).
- FT-IR : Confirm amide bonds (N-H stretch ~3300 cm, C=O ~1650 cm) and aromatic C-F bonds (~1220 cm) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as unresolved electron density or thermal motion artifacts?
- Electron Density : Apply twin refinement in SHELXL for overlapping lattices. Use SHELXD for phase extension in low-resolution datasets.
- Thermal Motion : Model anisotropic displacement parameters (ADPs) for heavy atoms and apply restraints to flexible groups (e.g., lysine side chains) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vitro biological assays?
- Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins.
- Bioavailability : Introduce polar substituents (e.g., hydroxyl groups) on the lysine backbone while monitoring steric effects via molecular dynamics simulations .
Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., proteases)?
- Docking Studies : Use AutoDock Vina with flexible ligand settings. Parameterize the fluorophenyl group’s electrostatic potential using Gaussian 09 (B3LYP/6-31G* basis set).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds with the glycyl moiety and hydrophobic interactions with methylphenyl .
Q. What are the challenges in synthesizing derivatives with modified fluorophenyl/methylphenyl groups, and how can they be mitigated?
- Synthetic Challenges : Steric hindrance from bulkier substituents may reduce coupling efficiency.
- Mitigation : Use microwave-assisted synthesis to enhance reaction rates. Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic modifications .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
